Halogen Bond Donor Potential
5-Iodoisophthalaldehyde possesses a unique capacity to act as a halogen bond (XB) donor, a property absent in its non-halogenated analog isophthalaldehyde and significantly weaker in its bromo- and chloro- counterparts. The halogen bond donor strength is quantified by the positive electrostatic potential (σ-hole) on the iodine atom [1]. For iodoarenes, the σ-hole potential is typically in the range of +20 to +40 kJ/mol, whereas for bromoarenes it is +10 to +20 kJ/mol, and for chloroarenes it is 0 to +10 kJ/mol [2]. This difference directly translates to stronger and more directional non-covalent interactions, enabling predictable supramolecular assembly and crystal packing that cannot be achieved with other halogens or the unsubstituted compound [3].
| Evidence Dimension | Maximum positive electrostatic potential on halogen (σ-hole) - theoretical metric for halogen bond donor strength |
|---|---|
| Target Compound Data | Approximately +20 to +40 kJ/mol |
| Comparator Or Baseline | Isophthalaldehyde (no halogen): ~0 kJ/mol; 5-Bromoisophthalaldehyde: ~+10 to +20 kJ/mol; 5-Chloroisophthalaldehyde: ~0 to +10 kJ/mol |
| Quantified Difference | Target compound's σ-hole potential is at least 20 kJ/mol greater than the non-halogenated comparator, enabling directional halogen bonding interactions. |
| Conditions | Calculated using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level of theory on a molecular surface defined by an electron density isovalue of 0.001 a.u. |
Why This Matters
This quantifiable difference in interaction strength guides the selection of 5-Iodoisophthalaldehyde for crystal engineering and supramolecular material design projects where strong, directional halogen bonding is a critical design element.
- [1] Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189. View Source
- [2] Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. View Source
- [3] Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524. View Source
